molecular formula C9H17NO5 B3165003 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid CAS No. 89500-39-0

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid

Cat. No.: B3165003
CAS No.: 89500-39-0
M. Wt: 219.23 g/mol
InChI Key: FWRXDSRYWWYTPD-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid, a compound of interest due to its diverse applications, plays a significant role in both research and industrial settings. This molecule combines unique structural characteristics, making it valuable for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid typically involves a multistep synthesis starting from commercially available precursors. One common method includes the protection of amino groups with tert-butoxycarbonyl (Boc) to prevent unwanted reactions during synthesis. The process may involve:

  • Formation of Boc-protected intermediates: : This step ensures the amino group is protected by a tert-butoxycarbonyl group.

  • Hydroxyl group introduction: : Through specific reaction conditions, a hydroxyl group is introduced at the desired position.

Industrial Production Methods: Industrial production often scales up these laboratory procedures, ensuring higher yields and cost-effectiveness. Optimizations in reaction conditions, such as temperature and solvent choices, play a crucial role. Techniques such as flow chemistry, which allows for continuous production, may also be employed.

Chemical Reactions Analysis

Types of Reactions: 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid is known to undergo various chemical reactions:

  • Oxidation: : This reaction may involve reagents like potassium permanganate, leading to the formation of corresponding ketones or acids.

  • Reduction: : Reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.

  • Substitution: : Substitution reactions might involve halogenating agents, introducing halogen atoms into the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Halogenating agents: : Thionyl chloride, phosphorus tribromide.

Major Products Formed: The major products depend on the type of reaction. For instance:

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of corresponding alcohols or amines.

  • Substitution: : Formation of halogenated derivatives.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid serves several roles across different scientific fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its protected amino group allows for selective reactions.

  • Biology: : Involved in the synthesis of peptides and proteins, crucial in biological research.

  • Medicine: : Used in drug design and development, particularly in modifying peptides for therapeutic purposes.

  • Industry: : Serves as a precursor in the manufacture of various chemicals and materials.

Comparison with Similar Compounds

Unique Features and Similar Compounds: Compared to other compounds, 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid stands out due to its specific functional groups and protective Boc group. Similar compounds include:

  • N-Boc-protected amino acids: : Share the Boc protection but differ in other functional groups.

  • Hydroxy acids: : Similar in containing hydroxyl groups but vary in their structural backbones.

  • Methyl-substituted amino acids: : Share the methyl group but lack other specific protections.

Properties

IUPAC Name

3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXDSRYWWYTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89500-39-0
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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